molecular formula C17H25NO3 B13060657 tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate

tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate

Cat. No.: B13060657
M. Wt: 291.4 g/mol
InChI Key: GBCKEAHSRQIJGG-OAHLLOKOSA-N
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Description

tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its tert-butyl ester group and a piperidine ring substituted with a hydroxy(phenyl)methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound’s semi-flexible linker allows for optimal positioning of the target protein and the E3 ligase, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern and its role as a semi-flexible linker in PROTAC® development. This compound’s structure allows for precise control over the spatial arrangement of the target protein and the E3 ligase, enhancing the efficiency of targeted protein degradation.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t15-/m1/s1

InChI Key

GBCKEAHSRQIJGG-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)O

Origin of Product

United States

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